1-(4-bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Description
Properties
Molecular Formula |
C13H11BrN2O3 |
|---|---|
Molecular Weight |
323.14 g/mol |
IUPAC Name |
1-(4-bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C13H11BrN2O3/c1-8-5-10(7-17)9(2)15(8)12-4-3-11(14)6-13(12)16(18)19/h3-7H,1-2H3 |
InChI Key |
JMSQPCMHQJCFTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)Br)[N+](=O)[O-])C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of 4-bromoacetophenone to introduce the nitro group. This is followed by a series of reactions including bromination, cyclization, and formylation to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 1-(4-bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carboxylic acid.
Reduction: 1-(4-amino-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro and aldehyde groups can participate in redox reactions, affecting cellular processes. The bromine atom can also facilitate binding to specific molecular targets through halogen bonding.
Comparison with Similar Compounds
Table 1: Substituent Effects on Pyrrole-3-carbaldehyde Derivatives
*Calculated based on structural composition; experimental data unavailable in provided evidence.
Electronic and Steric Effects
Physicochemical Properties
- Solubility : Bulky substituents like isopropyl or butyl groups () enhance lipophilicity, making these compounds more soluble in organic solvents. In contrast, the target compound’s nitro and bromo groups may favor solubility in polar aprotic solvents.
- Thermal Behavior : Halogenated analogs () exhibit higher predicted boiling points (~473°C), attributed to stronger intermolecular forces (e.g., dipole-dipole interactions) .
Biological Activity
1-(4-Bromo-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological potentials.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H11BrN2O3
- CAS Number : 347331-78-6
The compound features a pyrrole ring substituted with a bromo-nitrophenyl group and a carbaldehyde functional group. The presence of the nitro group is particularly noteworthy as it can influence the compound's reactivity and biological interactions.
Antimicrobial Properties
Recent studies have indicated that derivatives of 2,5-dimethylpyrroles exhibit potent antimicrobial activity, particularly against Mycobacterium tuberculosis (M. tuberculosis). For instance, a structure-activity relationship study demonstrated that compounds similar to this compound showed significant inhibitory effects on various strains of M. tuberculosis, including multidrug-resistant isolates .
Cytotoxicity and Selectivity
The cytotoxicity profiles of these compounds have been evaluated in human pulmonary fibroblasts and murine macrophages. Some derivatives displayed low cytotoxicity while maintaining high antimicrobial efficacy, suggesting a favorable therapeutic index. Specifically, compounds with an MIC90 below 1 µg/mL were noted for their effectiveness against intracellular M. tuberculosis .
The mechanism by which these compounds exert their biological effects involves binding to specific molecular targets within bacterial cells. Computational docking studies suggest that they interact with the MmpL3 protein, a crucial component in the bacterial cell wall synthesis pathway. This interaction leads to bactericidal or bacteriostatic effects, depending on the compound and concentration used .
Structure-Activity Relationship (SAR)
The SAR analysis has identified key functional groups essential for the antitubercular activity of 2,5-dimethylpyrrole derivatives:
| Functional Group | Effect on Activity |
|---|---|
| Nitro group | Increases reactivity and binding affinity to target proteins |
| Dimethyl substitution | Enhances lipophilicity and cellular uptake |
| Bromo substitution | Modifies electronic properties, potentially improving interaction with biological targets |
The presence of bulky groups adjacent to the pyrrole core has been shown to enhance antimicrobial potency while reducing cytotoxicity .
Case Studies
Several case studies have highlighted the efficacy of this compound and related compounds:
- Antitubercular Activity : A study reported that derivatives with structural modifications around the pyrrole scaffold exhibited enhanced activity against both wild-type and MDR-TB strains. The most effective derivatives demonstrated a significant reduction in bacterial load in infected macrophages .
- Cytotoxicity Assessment : In vitro assays revealed that certain derivatives maintained low cytotoxicity against human cells while effectively inhibiting M. tuberculosis growth. This balance is crucial for developing safe therapeutic agents .
- Molecular Docking Studies : These studies provided insights into the binding interactions between the compounds and their biological targets, supporting the observed biological activities through computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
